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molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

Vinyl-13C2 acetate

Cat. No. B019804
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Patent
US05393385

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Identifiers

REACTION_CXSMILES
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|

Inputs

Step One
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.5%
Name
Type
product
Smiles
C(C=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393385

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Identifiers

REACTION_CXSMILES
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|

Inputs

Step One
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.5%
Name
Type
product
Smiles
C(C=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393385

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Identifiers

REACTION_CXSMILES
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|

Inputs

Step One
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.5%
Name
Type
product
Smiles
C(C=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393385

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Identifiers

REACTION_CXSMILES
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|

Inputs

Step One
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.5%
Name
Type
product
Smiles
C(C=C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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